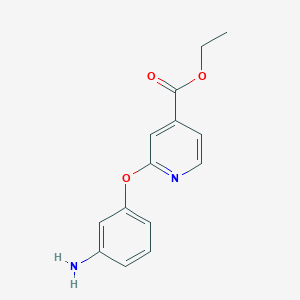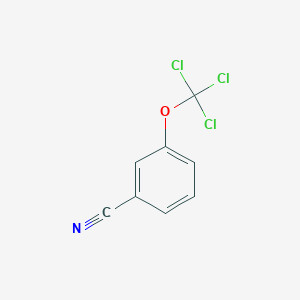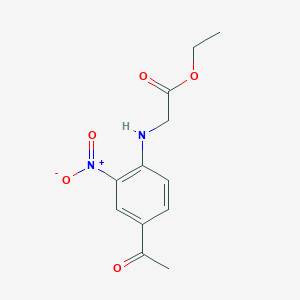![molecular formula C12H19N3O3 B1404546 tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate CAS No. 1251014-63-7](/img/structure/B1404546.png)
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate
Overview
Description
Tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate (t-BHDIPC) is a heterocyclic compound that is part of the imidazopyridine family of compounds. It is synthesized from the reaction of tert-butyl alcohol with 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylic acid (HMDIPC), and is used in various scientific research applications. t-BHDIPC has a number of biochemical and physiological effects and has a variety of advantages and limitations for lab experiments.
Scientific Research Applications
Vasodilator Effects and Myocardial Protection
The compound tert-butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate has been investigated for its potential in cardiovascular treatments. One study discussed the effectiveness of a similar compound, LP-805, in acting as a vasodilator and in reducing myocardial acidosis induced by ischemia in dogs. This could indicate the potential of related compounds in managing ischemia-related cardiac conditions (Ichihara et al., 1991).
Chemical Carcinogen Inhibitory Activity
Another area of research where related compounds have been studied is in the inhibition of chemical carcinogens. For instance, 2-tert-butyl-4-hydroxyanisole demonstrated inhibitory effects on benzo[alpha]pyrene-induced neoplasia in mice, suggesting a protective role against certain types of cancer (Lam et al., 1979).
Anti-inflammatory Properties
Compounds structurally similar to tert-butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate have been explored for their anti-inflammatory properties. For example, research involving 2-[3-(3,5-di-tert-butyl-4-hydroxyphenyl)-1H-pyrazolo[3,4-b]pyridin-1- ly]ethyl acetate revealed its significant impact on gastrointestinal absorption, indicating its potential in developing new non-steroidal anti-inflammatory drugs (Mizuta et al., 1990).
Metabolic Pathway Analysis
Studies have also investigated the metabolic pathways of related compounds, offering insights into their bioactivity and potential side effects. Research on the metabolism of butylated hydroxytoluene (BHT) and its derivatives highlighted the formation of certain metabolites that might be involved in the toxicity of these compounds, shedding light on their safety profiles and mechanisms of action (Yamamoto et al., 1991).
Future Directions
properties
IUPAC Name |
tert-butyl 1-(hydroxymethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-12(2,3)18-11(17)14-4-5-15-8-13-9(7-16)10(15)6-14/h8,16H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYQHLHQOSGXBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C=NC(=C2C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 1-(hydroxymethyl)-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B1404467.png)


![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)

![2-[Chloro(difluoro)methoxy]-1,4-dimethyl-benzene](/img/structure/B1404474.png)


![1-[2-(Dimethylamino)pyridin-3-yl]ethanone](/img/structure/B1404483.png)
